Technical Guide: Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine in Peptide Therapeutics
Technical Guide: Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine in Peptide Therapeutics
The following technical guide details the chemical profile, synthesis applications, and strategic utility of Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine in modern drug development.
Executive Summary
Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (CAS: 204058-24-2) is a specialized unnatural amino acid building block used in Solid-Phase Peptide Synthesis (SPPS).[1] Structurally, it consists of a glycine backbone substituted at the
In medicinal chemistry, this residue serves as a critical peptidomimetic scaffold .[2] It introduces a conformationally constrained, basic side chain (upon Boc removal) that mimics the charge properties of Arginine or Lysine but with significantly reduced entropic penalty upon binding to biological targets. Its inclusion in peptide sequences is a proven strategy to enhance metabolic stability, receptor selectivity, and oral bioavailability.
Chemical Constitution & Profile[2][3][4]
To effectively utilize this compound, researchers must understand its orthogonal protection scheme. The molecule features three distinct functional regions: the backbone protection (Fmoc), the reactive core (Glycine), and the side-chain protection (Boc).
Structural Specifications
| Feature | Specification |
| Systematic Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid |
| Common Name | Fmoc-4-piperidyl-DL-glycine; Fmoc-Pip(Boc)-Gly-OH |
| CAS Number | 204058-24-2 |
| Molecular Formula | C₂₇H₃₂N₂O₆ |
| Molecular Weight | 480.55 g/mol |
| Stereochemistry | DL (Racemic): Contains a 50:50 mixture of R and S enantiomers at the |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water. |
Orthogonal Protection Strategy
The utility of this compound relies on the differential stability of its protecting groups:
-
Fmoc (Base-Labile): Protects the
-amino group.[4] Removed by secondary amines (e.g., Piperidine) during chain elongation.[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Boc (Acid-Labile): Protects the piperidine nitrogen. Stable to basic Fmoc deprotection conditions but cleaved by Trifluoroacetic Acid (TFA) during final resin cleavage.
Structural Visualization
The following diagram illustrates the chemical connectivity and the orthogonal cleavage triggers.
Figure 1: Structural breakdown of Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine highlighting orthogonal protection groups.[5]
Strategic Applications in Drug Design
Peptidomimetics & Conformational Constraint
Replacing flexible residues (like Lysine) with Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine restricts the conformational space of the peptide.
-
Mechanism: The piperidine ring locks the side chain into a specific chair conformation.
-
Benefit: This reduces the entropy loss upon binding to a receptor (e.g., GPCRs or Proteases), potentially increasing binding affinity (
) by orders of magnitude.
Improving Pharmacokinetics (PK)
-
Proteolytic Stability: As a non-natural amino acid, the piperidyl-glycine residue is poorly recognized by endogenous proteases (trypsin/chymotrypsin), extending the plasma half-life of the therapeutic peptide.
-
Basicity: Upon Boc removal, the secondary amine of the piperidine (
) is positively charged at physiological pH, improving solubility and facilitating interaction with negatively charged pockets in target proteins.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Expert Insight: The "DL" designation indicates a racemic mixture. Using this in SPPS will generate diastereomers if the peptide contains other chiral centers. For early-stage library screening, this increases chemical diversity. For lead optimization, separation of isomers via HPLC is required post-synthesis.
Coupling Protocol (Standard Fmoc Chemistry)
This residue is sterically bulkier than alanine but couples efficiently using standard activation methods.
Reagents:
-
Activator: HATU or HBTU (0.95 eq relative to AA).
-
Base: DIPEA (2.0 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 20 minutes.
-
Fmoc Deprotection (Previous Cycle): Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Activation: Dissolve Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (3.0 eq) and HATU (2.85 eq) in DMF. Add DIPEA (6.0 eq) immediately before adding to resin.
-
Note: Pre-activation time should not exceed 2 minutes to prevent racemization (though less critical for a DL mixture).
-
-
Coupling: Shake/agitate at room temperature for 45–60 minutes.
-
Monitoring: Verify coupling efficiency using the Kaiser Test (Ninhydrin). If blue (incomplete), re-couple using PyBOP.
Cleavage & Global Deprotection
This step removes the resin linker and the side-chain Boc group simultaneously.
Cocktail Composition (Reagent K mimic):
-
TFA (Trifluoroacetic Acid): 92.5%
-
TIS (Triisopropylsilane): 2.5% (Scavenger for carbocations)
-
Water: 2.5%[6]
-
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (If Trp/Met are present)
Procedure:
-
Incubate peptide-resin in the cleavage cocktail for 2–3 hours.
-
Precipitate the filtrate in cold diethyl ether.
-
Centrifuge and wash the pellet 3x with ether.
-
Lyophilize from water/acetonitrile.
Synthesis Logic Diagram
Figure 2: SPPS workflow for integrating Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine.
Handling & Storage (Self-Validating Safety)
-
Storage: Store at +2°C to +8°C. Keep desiccated.
-
Stability Check: Before use, dissolve a small amount in DMF. The solution should be clear. Turbidity indicates moisture contamination or hydrolysis.
-
Safety: The Fmoc group is stable, but the compound is an irritant. Standard PPE (gloves, goggles) is mandatory.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Contextual grounding for Orthogonal Protection).
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-A-FMOC-D-BOC-4-PIPERIDYLGLYCINE | 204058-24-2 [chemicalbook.com]
- 4. chempep.com [chempep.com]
- 5. connectsci.au [connectsci.au]
- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
